1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is a heterocyclic compound featuring a pyrazole ring fused to an isoquinoline scaffold. The 3-methyl and 5-(4-pyridinyl) substituents confer distinct electronic and steric properties, making it a molecule of interest in materials science and medicinal chemistry.
Properties
CAS No. |
645417-81-8 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-methyl-5-pyridin-4-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-5-3-2-4-12(13)15(18-14)11-6-8-17-9-7-11/h2-9H,1H3,(H,19,20) |
InChI Key |
BNTPBNVQOXHDCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the condensation of appropriate pyrazole and isoquinoline derivatives under specific conditions. For instance, the reaction of 3-methyl-1H-pyrazole-5-carboxaldehyde with 4-pyridinylamine in the presence of a suitable catalyst can yield the desired compound . Another method involves the cyclization of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-pyridinylamine under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival . The compound’s electronic properties also make it suitable for applications in materials science, where it can facilitate charge transport in organic semiconductors.
Comparison with Similar Compounds
Key Properties
- Fluorescence : Exhibits strong emission in acidic solvents (e.g., HCl/CHCl₃), with intensity dependent on substituent electronic effects .
- Stability : The methyl and pyridinyl groups enhance solubility and stability in polar aprotic solvents.
Comparison with Similar Compounds
Fluorescence and Solvent Effects
Table 2: Fluorescence Properties of Pyrazolo[4,3-c]isoquinoline Derivatives
Key Findings :
Q & A
Q. Table 1: Key Synthetic Methods
| Method | Conditions | Yield | Key Features |
|---|---|---|---|
| Pd-catalyzed reduction | H₂, MeOH, ambient temperature | 88–94% | High yield, fluorescent byproducts |
| Staudinger/aza-Wittig | Xylene reflux, NaOH workup | N/A | Regioselective metalation |
| Suzuki-Miyaura coupling | Arylboronic acids, Pd catalyst | N/A | Functionalizes brominated derivatives |
Basic: How are spectroscopic techniques applied to characterize this compound?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., methyl and pyridinyl groups). For example, methyl protons appear as singlets (~δ 2.5 ppm), while pyridinyl protons show splitting patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 161.16 for C₈H₇N₃O derivatives) validate molecular weight .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in DMF-recrystallized derivatives) .
Advanced: How do reaction conditions influence intramolecular cyclization efficiency?
Answer:
Cyclization efficiency depends on:
- Catalyst loading : Pd(OAc)₂ (5 mol%) optimizes amine-carbonyl condensation .
- Solvent polarity : Protic solvents (MeOH) favor reduction, while aprotic solvents (DMF) stabilize intermediates for cyclization .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing transition states . Contradictions arise in aryl-substituted derivatives, where steric hindrance may reduce yields despite electronic activation .
Advanced: What explains the compound’s fluorescence properties, and how are they quantified?
Answer:
The conjugated π-system in pyrazolo[4,3-c]isoquinoline enables fluorescence. Solvent polarity and pH significantly modulate emission intensity:
- Acidic solutions (e.g., HCl/CHCl₃) enhance fluorescence due to protonation of the pyridinyl group, reducing non-radiative decay .
- Empirical quantification : Fluorescence intensity is measured at λₑₓ = 365 nm (2 mg/mL solutions). For example, derivative 5.3.3 shows 3× higher intensity in CHCl₃ than in DMSO .
Q. Table 2: Fluorescence Data
| Solvent | pH | Relative Intensity (a.u.) |
|---|---|---|
| CHCl₃ | 2.0 | 450 |
| MeOH | 7.0 | 120 |
| DMSO | 7.0 | 90 |
Advanced: What strategies enhance biological activity in pyrazoloquinoline derivatives?
Answer:
Q. Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 6b (pyridinyl hybrid) | EGFR | 0.61 μM | Competitive ATP inhibition |
| 3-(Trifluoromethyl) | Tubulin | 0.70 μM | Microtubule destabilization |
| 5.3.3 (acidic fluorescent) | N/A | N/A | pH-dependent cellular uptake |
Advanced: How are computational methods used to design derivatives?
Answer:
- Molecular docking : Predicts binding to EGFR or tubulin using AutoDock Vina. For example, pyridinyl groups form π-cation interactions with Lys745 in EGFR .
- DFT calculations : Optimize frontier orbitals (HOMO-LUMO gaps) to predict fluorescence and reactivity. Derivatives with smaller gaps (~3.5 eV) exhibit stronger emission .
Basic: What are common impurities in synthesis, and how are they resolved?
Answer:
- Uncyclized amines : Detected via TLC (Rf = 0.3 in EtOAc/hexane). Purified by column chromatography (silica gel, EtOAc eluent) .
- Oxidative byproducts : Mitigated using inert atmospheres (N₂ or Ar) during Pd-catalyzed reductions .
Advanced: How does solvent choice impact reaction kinetics in cross-coupling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
